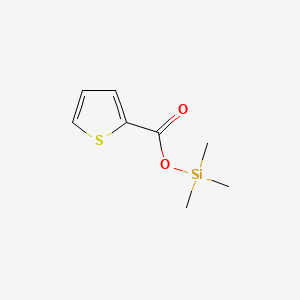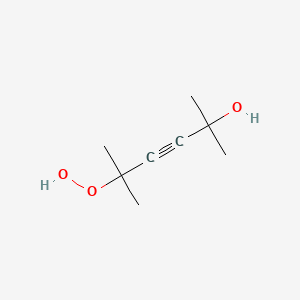
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol is an organic compound with the molecular formula C8H14O3 It is a hydroperoxide derivative of 2,5-dimethylhex-3-yn-2-ol, characterized by the presence of a hydroperoxy group (-OOH) attached to the carbon atom at position 5
Métodos De Preparación
The synthesis of 5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol typically involves the hydroperoxidation of 2,5-dimethylhex-3-yn-2-ol. The reaction is carried out under controlled conditions using hydrogen peroxide (H2O2) as the oxidizing agent. The process requires careful control of temperature and pH to ensure the selective formation of the hydroperoxide product.
Análisis De Reacciones Químicas
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The hydroperoxy group can be reduced to an alcohol group (-OH) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce hydroperoxy groups into other molecules.
Biology: It is studied for its potential biological activity and effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol involves the interaction of the hydroperoxy group with various molecular targets. The hydroperoxy group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) or other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the conditions under which it is applied.
Comparación Con Compuestos Similares
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol can be compared with other hydroperoxy compounds, such as:
2,5-Dihydroperoxy-2,5-dimethylhex-3-yne: Similar in structure but with two hydroperoxy groups.
2,5-Dimethyl-5-hexen-3-yn-2-ol: The parent compound without the hydroperoxy group.
2,5-Dimethylhex-5-en-3-yn-2-ol: A similar compound with a different arrangement of double and triple bonds.
Propiedades
Número CAS |
54136-03-7 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
5-hydroperoxy-2,5-dimethylhex-3-yn-2-ol |
InChI |
InChI=1S/C8H14O3/c1-7(2,9)5-6-8(3,4)11-10/h9-10H,1-4H3 |
Clave InChI |
PWNYNNXOLWEHJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC(C)(C)OO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)
![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)

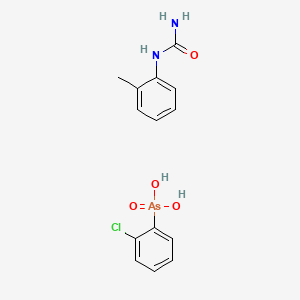
![Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-](/img/structure/B14638125.png)
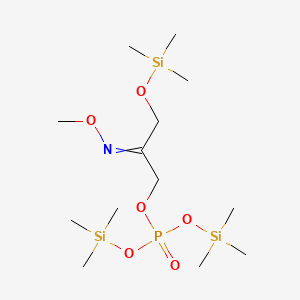
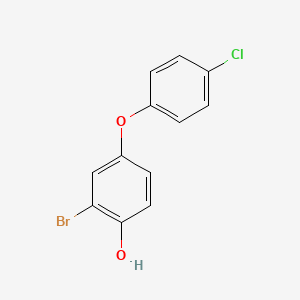
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

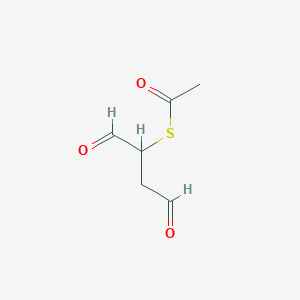
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
